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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lenacapavir (GS-6207) is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts

multiple stages of the viral life cycle. Its complex molecular architecture necessitates a

convergent synthetic strategy, which involves the preparation of four key fragments that are

subsequently coupled and elaborated to yield the final active pharmaceutical ingredient. This

document provides a detailed protocol for the synthesis of Lenacapavir in a research

laboratory setting, based on publicly available scientific literature and patents. The synthesis is

divided into two main sections: the synthesis of the four key fragments and the final assembly

to produce Lenacapavir.

Synthetic Strategy Overview
The synthesis of Lenacapavir is a convergent process that begins with the preparation of four

key intermediates. These fragments are then assembled in a stepwise manner using a series

of cross-coupling and amide bond formation reactions. The overall workflow is depicted in the

diagram below.
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Caption: Overall synthetic workflow for Lenacapavir.
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Quantitative Data Summary
The following tables summarize the reported yields for the key transformations in the synthesis

of Lenacapavir. Note that yields can vary depending on the specific reaction conditions and

scale.

Final Assembly Step Description Reported Yield Reference

Sonogashira Coupling
Coupling of Fragment

4 with Fragment 2
88% [1]

Suzuki Coupling

Coupling of the

Sonogashira product

with Fragment 3

92% [1]

Amide Coupling

Coupling of the

deprotected Suzuki

product with Fragment

1

- [1]

Final Deprotection
Removal of one mesyl

group
- [1]

Fragment Synthesis

Highlight
Description Reported Yield Reference

Fragment 2 Synthesis

One-step synthesis

from the

corresponding alkyne

55% [1]

Experimental Protocols
Part 1: Synthesis of Key Fragments

Fragment 1: Chiral Pyrazole Carboxylic Acid

The synthesis of this fragment begins with bicyclo[3.1.0]hexan-3-one and proceeds through a

multi-step sequence.[1]
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Aldol Reaction and Cyclodehydration:

React bicyclo[3.1.0]hexan-3-one with ethyl trifluoroacetate via an aldol reaction.

The resulting lithium enolate is treated with ethyl hydrazinoacetate followed by acid-

catalyzed cyclodehydration to form the pyrazole core.[1]

Benzylic Oxidation and Hydrolysis:

Perform a benzylic oxidation using sodium chlorite.[1]

Hydrolyze the ester to yield the corresponding carboxylic acid.[1]

Installation of gem-difluoro group and Chiral Separation:

Install the gem-difluoro group in a two-step process.[1]

The racemic mixture is then separated using chiral Supercritical Fluid Chromatography

(SFC) to obtain the desired enantiomerically pure carboxylic acid.[1]

Fragment 2: Sulfonyl-but-1-yne

This fragment is prepared in a single step.[1]

Synthesis of Sulfonyl-but-1-yne:

React the corresponding alkyne with a suitable sulfonylating agent in the presence of

copper(I) chloride.[1]

The product is purified by chromatography to yield the desired sulfonyl-but-1-yne.[1]

Fragment 3: Indazole Boronic Ester

The synthesis of this fragment is a three-step process starting from a substituted benzonitrile.

[1]

Formation of 3-Aminoindazole:
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Condense the starting benzonitrile with hydrazine to form the 3-aminoindazole

intermediate.[1]

Substitution at Position 1:

Perform a substitution reaction at the 1-position of the indazole ring.

Miyaura Borylation:

Install the boronic ester via a Miyaura borylation cross-coupling reaction to yield the final

fragment.[1]

Fragment 4: Chiral Dibromopyridine Core

This central fragment is prepared in four steps from a substituted picolinaldehyde.[1]

Condensation and Chiral Imine Formation:

Condense the picolinaldehyde with (S)-2-methylpropane-2-sulfinamide to form a chiral

imine.[1]

Stereocontrolled Nucleophilic Attack:

Subject the chiral imine to a stereocontrolled nucleophilic attack by (3,5-

difluorobenzyl)zinc bromide.[1]

Hydrolysis of Sulfinamide:

Hydrolyze the resulting sulfinamide.[1]

Boc Protection:

Protect the resulting amine with a Boc group to provide the final chiral dibromopyridine

core.[1]

Part 2: Final Assembly of Lenacapavir

The final assembly involves a series of coupling and deprotection steps to connect the four

fragments.[1]
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Caption: Final assembly workflow for Lenacapavir.

Sonogashira Cross-Coupling:

In a suitable reaction vessel, dissolve Fragment 4 (the chiral dibromopyridine core) in an

appropriate solvent (e.g., THF or DMF).

Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g.,

CuI), and a base (e.g., triethylamine or diisopropylethylamine).

To this mixture, add Fragment 2 (sulfonyl-but-1-yne).

Stir the reaction at an appropriate temperature until completion, monitoring by TLC or LC-

MS.

Upon completion, perform a standard aqueous workup and purify the product by column

chromatography to yield Intermediate 7.[1]

Suzuki Cross-Coupling:

Dissolve Intermediate 7 in a suitable solvent system (e.g., dioxane/water or

toluene/water).

Add a palladium catalyst (e.g., Pd(dppf)Cl₂ or a palladacycle precatalyst) and a base (e.g.,

K₂CO₃ or Cs₂CO₃).
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Add Fragment 3 (the indazole boronic ester).

Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-

MS).

After cooling, perform an aqueous workup, extract the product with an organic solvent,

and purify by column chromatography to afford Intermediate 8.[1]

Double Mesylation:

Dissolve Intermediate 8 in a suitable solvent (e.g., dichloromethane).

Add a base (e.g., triethylamine or pyridine).

Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with water, and perform a standard workup to isolate the bis-

mesylated intermediate.[1]

Boc Deprotection:

Dissolve the bis-mesylated intermediate in a suitable solvent (e.g., dichloromethane or

dioxane).

Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

Stir the reaction at room temperature until the Boc group is completely removed (monitor

by TLC or LC-MS).

Neutralize the reaction mixture and perform a workup to isolate the deprotected amine

intermediate.[1]

Amide Coupling:

Dissolve the deprotected amine intermediate and Fragment 1 (the chiral pyrazole

carboxylic acid) in a suitable solvent (e.g., DMF or dichloromethane).
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Add an amide coupling reagent (e.g., HATU, HOBt/EDC, or T3P).

Add a non-nucleophilic base (e.g., diisopropylethylamine).

Stir the reaction at room temperature until the amide bond formation is complete.

Perform a standard aqueous workup and purify the product by chromatography.[1]

Final Mesyl Group Removal:

The final step involves the selective removal of one of the two mesyl groups to yield

Lenacapavir. This can be achieved under specific basic or nucleophilic conditions that will

need to be carefully optimized.[1]

Disclaimer
The protocols described herein are intended for informational purposes for qualified

researchers and scientists. The synthesis of Lenacapavir involves hazardous materials and

complex chemical reactions that should only be performed by trained professionals in a well-

equipped laboratory with appropriate safety precautions. The provided information is a

compilation from public sources and may not be fully optimized. Researchers should consult

the primary literature and perform their own risk assessments before attempting any of these

procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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